4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes cyano, nitro, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of p-chlorotoluene with magnesium powder in tetrahydrofuran to form a Grignard reagent, which is then coupled with o-chlorobenzonitrile in the presence of a catalyst like manganese chloride . This method enhances the catalytic efficiency and improves the conversion rate, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)benzonitrile
- 4-Cyano-4’-methylbiphenyl
- 2-Methyl-4-cyanophenylboronic acid
Uniqueness
4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of cyano, nitro, and methylphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications .
Properties
Molecular Formula |
C17H10N4O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-[cyano-(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H10N4O2/c1-11-2-4-12(5-3-11)16(10-20)15-6-13(8-18)14(9-19)7-17(15)21(22)23/h2-7,16H,1H3 |
InChI Key |
XVXYGDCQEOBMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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